molecular formula C5H7NOS B1292388 (5-Methyl-1,3-thiazol-4-yl)methanol CAS No. 848774-94-7

(5-Methyl-1,3-thiazol-4-yl)methanol

Cat. No.: B1292388
CAS No.: 848774-94-7
M. Wt: 129.18 g/mol
InChI Key: SELIBVBRTKHGSC-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C5H7NOS It is a thiazole derivative, characterized by a thiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 4-position

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,3-thiazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, the thiazole ring structure allows it to participate in redox reactions, acting as an electron donor or acceptor. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH or FADH2 can also affect its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain biomolecules. Its distribution can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can determine its role in cellular processes and its overall impact on cell physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and an alkylating agent. The reaction proceeds through the formation of an intermediate thiazolidine, which is subsequently oxidized to yield the desired thiazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens, sulfonyl chlorides, or nitrating agents, under conditions that promote the formation of the desired substituted products.

Major Products Formed

    Oxidation: The major products include (5-Methyl-1,3-thiazol-4-yl)formaldehyde and (5-Methyl-1,3-thiazol-4-yl)carboxylic acid.

    Reduction: The major products are dihydrothiazole derivatives.

    Substitution: The major products depend on the substituent introduced, such as halogenated, sulfonated, or nitrated thiazole derivatives.

Scientific Research Applications

(5-Methyl-1,3-thiazol-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,3-thiazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.

    (4-Methyl-1,3-thiazol-5-yl)methanol: Similar structure but with the methyl group at the 4-position.

    (5-Methyl-1,3-oxazol-4-yl)methanol: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

(5-Methyl-1,3-thiazol-4-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups on the thiazole ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the thiazole ring also imparts specific electronic and steric properties that can be advantageous in various applications.

Properties

IUPAC Name

(5-methyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELIBVBRTKHGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633547
Record name (5-Methyl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-94-7
Record name 5-Methyl-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848774-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3-thiazol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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